Cas no 138967-27-8 (5,12-Naphthacenedione,10-[[3-[[5,5-bis(acetyloxy)pentyl]amino]-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-,(8S,10S)- (9CI))

5,12-Naphthacenedione,10-[[3-[[5,5-bis(acetyloxy)pentyl]amino]-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-,(8S,10S)- (9CI) structure
138967-27-8 structure
Product name:5,12-Naphthacenedione,10-[[3-[[5,5-bis(acetyloxy)pentyl]amino]-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-,(8S,10S)- (9CI)
CAS No:138967-27-8
MF:C36H43NO15
MW:729.724332094193
CID:153704
PubChem ID:164413

5,12-Naphthacenedione,10-[[3-[[5,5-bis(acetyloxy)pentyl]amino]-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-,(8S,10S)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 5,12-Naphthacenedione,10-[[3-[[5,5-bis(acetyloxy)pentyl]amino]-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-,(8S,10S)- (9CI)
    • (1S,3S)-3-Glycoloyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3 ,4,6,11-hexahydro-1-tetracenyl 2,3,6-trideoxy-3-[(5,5-diacetoxype ntyl)amino]-α-L-lyxo-hexopyranoside
    • 5,12-Naphthacenedione,10-[[3-[[5,5-bis(acetyloxy)pentyl]amino]-2,3,6-trideoxy-a-L-lyxo-hexopyr...
    • 5,12-Naphthacenedione,10-[[3-[[5,5-bis(acetyloxy)pentyl]amino]-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro
    • (1S,3S)-3,5,12-trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-{[5,5-bis(acetyloxy)pentyl]amino}-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside
    • 5,12-Naphthacenedione, 10-((3-((5,5-bis(acetoxy)pentyl)amino)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-, (8S-cis)-
    • Dapdox
    • N-(5,5-Dap)dox
    • N-(5,5-Diacetoxypentyl)doxorubicin
    • DTXSID70930264
    • [1-acetyloxy-5-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]pentyl] acetate
    • 3,5,12-Trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-{[5,5-bis(acetyloxy)pentyl]amino}-2,3,6-trideoxyhexopyranoside
    • 138967-27-8
    • Inchi: InChI=1S/C36H43NO15/c1-16-31(42)21(37-11-6-5-10-25(50-17(2)39)51-18(3)40)12-26(49-16)52-23-14-36(47,24(41)15-38)13-20-28(23)35(46)30-29(33(20)44)32(43)19-8-7-9-22(48-4)27(19)34(30)45/h7-9,16,21,23,25-26,31,37-38,42,44,46-47H,5-6,10-15H2,1-4H3
    • InChI Key: RBQJFBGSQDDJKT-UHFFFAOYSA-N
    • SMILES: CC(OC(CCCCNC1C(O)C(C)OC(OC2CC(O)(C(CO)=O)CC3=C(C4C(=O)C5C=CC=C(OC)C=5C(=O)C=4C(O)=C23)O)C1)OC(=O)C)=O

Computed Properties

  • Exact Mass: 729.263
  • Monoisotopic Mass: 729.263
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 16
  • Heavy Atom Count: 52
  • Rotatable Bond Count: 15
  • Complexity: 1310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 245Ų

Experimental Properties

  • Density: 1.48
  • Boiling Point: 929°Cat760mmHg
  • Flash Point: 515.7°C
  • Refractive Index: 1.64

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